molecular formula C16H20N4O3S B5125081 N-[3-(1H-imidazol-1-yl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

N-[3-(1H-imidazol-1-yl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

Cat. No. B5125081
M. Wt: 348.4 g/mol
InChI Key: FMKUZHRVAQQPKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1H-imidazol-1-yl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, commonly known as PNU-282987, is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression.

Mechanism of Action

PNU-282987 acts as a selective agonist of the α7 N-[3-(1H-imidazol-1-yl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7 N-[3-(1H-imidazol-1-yl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to enhance cognitive function, memory, and attention, as well as modulate the release of several neurotransmitters. PNU-282987 binds to the α7 N-[3-(1H-imidazol-1-yl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide with high affinity and activates the receptor, leading to the influx of calcium ions into the cell and subsequent activation of downstream signaling pathways.
Biochemical and Physiological Effects:
PNU-282987 has been shown to have several biochemical and physiological effects in animal models. It has been shown to enhance cognitive function, memory, and attention, as well as modulate the release of several neurotransmitters, including dopamine, serotonin, and glutamate. In addition, it has been shown to have anti-inflammatory effects and neuroprotective properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of PNU-282987 is its high selectivity and potency for the α7 N-[3-(1H-imidazol-1-yl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. This makes it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one of the limitations of PNU-282987 is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on PNU-282987. One area of interest is the development of more potent and selective agonists of the α7 N-[3-(1H-imidazol-1-yl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, which could have even greater therapeutic potential. Another area of interest is the investigation of the potential therapeutic applications of PNU-282987 in other neurological and psychiatric disorders, such as Parkinson's disease and bipolar disorder. Finally, there is also interest in exploring the potential use of PNU-282987 as a cognitive enhancer in healthy individuals.

Synthesis Methods

The synthesis of PNU-282987 involves a series of chemical reactions starting from commercially available starting materials. The detailed synthetic route has been described in several research articles and patents. The key steps involve the condensation of 4-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride with 3-(1H-imidazol-1-yl)propylamine, followed by further chemical transformations to obtain the final product.

Scientific Research Applications

PNU-282987 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function, memory, and attention in animal models of Alzheimer's disease. In addition, it has been investigated as a potential treatment for schizophrenia and depression, as it has been shown to modulate the release of several neurotransmitters, including dopamine, serotonin, and glutamate.

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c21-16-3-1-11-20(16)14-4-6-15(7-5-14)24(22,23)18-8-2-10-19-12-9-17-13-19/h4-7,9,12-13,18H,1-3,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKUZHRVAQQPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-imidazol-1-ylpropyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.